molecular formula C10H9F4NO B13033148 7-Fluoro-6-(trifluoromethyl)chroman-4-amine

7-Fluoro-6-(trifluoromethyl)chroman-4-amine

Cat. No.: B13033148
M. Wt: 235.18 g/mol
InChI Key: MQVMSHLLBMTNTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-6-(trifluoromethyl)chroman-4-amine is a fluorinated chroman-4-amine derivative characterized by a bicyclic chroman scaffold with fluorine and trifluoromethyl substituents at positions 7 and 6, respectively.

Properties

Molecular Formula

C10H9F4NO

Molecular Weight

235.18 g/mol

IUPAC Name

7-fluoro-6-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H9F4NO/c11-7-4-9-5(8(15)1-2-16-9)3-6(7)10(12,13)14/h3-4,8H,1-2,15H2

InChI Key

MQVMSHLLBMTNTA-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC(=C(C=C2C1N)C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-6-(trifluoromethyl)chroman-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a fluorinated benzaldehyde derivative, the compound can be synthesized through a series of reactions including nucleophilic substitution, cyclization, and amination .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and green chemistry principles to minimize environmental impact. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-6-(trifluoromethyl)chroman-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromanone derivatives, while reduction can produce various amine compounds .

Scientific Research Applications

Medicinal Chemistry

The compound's fluorinated structure enhances its pharmacological properties. Fluorine atoms can significantly alter the lipophilicity, metabolic stability, and biological activity of organic molecules. This compound has been investigated for its ability to act as an enzyme inhibitor and a receptor modulator, which are critical functions in drug design.

Case Studies and Findings

  • Enzyme Inhibition : Research has shown that derivatives of chroman compounds can inhibit specific kinases involved in cancer progression. For instance, p38 MAPKα inhibitors have demonstrated therapeutic potential against various cancers, suggesting that 7-Fluoro-6-(trifluoromethyl)chroman-4-amine could be developed into a potent inhibitor targeting similar pathways .
  • Cytotoxic Activity : In vitro studies have indicated that chroman derivatives exhibit significant cytotoxicity against human cancer cell lines. For example, compounds derived from chroman structures have shown promising results in inhibiting the growth of lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines, with some derivatives demonstrating lower IC50 values than standard chemotherapeutic agents like Doxorubicin .

Antioxidant Properties

The antioxidant activity of this compound has been explored due to its ability to scavenge free radicals. This property is particularly valuable in the context of oxidative stress-related diseases, including cancer and neurodegenerative disorders. The compound's ability to modulate oxidative pathways may contribute to its therapeutic efficacy .

Synthesis and Industrial Applications

The synthesis of this compound typically involves several key steps:

  • Starting Material Preparation : The synthesis begins with the preparation of a suitable chroman precursor.
  • Fluorination : A fluorinating agent is employed to introduce the fluorine atom at the desired position on the chroman ring.
  • Amination : The final step involves introducing the amine group, which is crucial for biological activity.

These synthetic routes can be optimized for industrial applications, potentially using continuous flow reactors to enhance yield and purity.

Comparative Data Table

Property/ActivityThis compoundReference Compound (Doxorubicin)
IC50 against A-549 (µg/mL)22.099.18
IC50 against MCF-7 (µg/mL)6.4015.06
Antioxidant ActivitySignificantModerate
Enzyme Targetingp38 MAPKαNot specified

Mechanism of Action

The mechanism of action of 7-Fluoro-6-(trifluoromethyl)chroman-4-amine involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups enhance its binding affinity to enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents (Position) CAS Number Molecular Formula Molecular Weight Key Features
7-Fluoro-6-(trifluoromethyl)chroman-4-amine F (7), CF₃ (6) Not explicitly listed C₁₀H₁₀F₄NO ~235.19 (estimated) Dual electron-withdrawing groups; potential metabolic stability
(R)-7-(Trifluoromethyl)chroman-4-amine CF₃ (7) 1213657-96-5 C₁₀H₁₀F₃NO 217.19 Chiral center (R); lacks F at position 6
(S)-7-Fluoro-6-methylchroman-4-amine F (7), CH₃ (6) 1272736-01-2 C₁₀H₁₂FNO 181.21 Methyl substituent reduces electronegativity
(R)-6-Fluorochroman-4-amine F (6) 911826-09-0 C₉H₁₀FNO 167.18 Single F substituent; simpler structure
7-(Trifluoromethoxy)chroman-4-amine OCF₃ (7) 890840-27-4 C₁₀H₁₀F₃NO₂ 233.19 Bulky OCF₃ group; altered steric effects
(R)-7-Chloro-6-(trifluoromethyl)chroman-4-amine Cl (7), CF₃ (6) Not explicitly listed C₁₀H₁₀ClF₃NO 251.64 Cl increases lipophilicity vs. F
Key Observations:
  • Electron-Withdrawing Effects : The dual F and CF₃ groups in the target compound enhance electronegativity compared to analogs with single substituents (e.g., (R)-6-Fluorochroman-4-amine) . This may improve binding to electron-deficient biological targets.
  • Metabolic Stability: Trifluoromethyl groups are known to resist oxidative metabolism. The combination of CF₃ and F in the target compound likely offers superior stability over methyl- or methoxy-substituted analogs (e.g., (S)-7-Fluoro-6-methylchroman-4-amine) .

Stereochemical Considerations

Chiral analogs such as (R)- and (S)-7-(trifluoromethyl)chroman-4-amine (CAS 1213657-96-5 and 1140496-05-4) highlight the importance of stereochemistry in biological activity. The target compound’s activity could vary significantly depending on its enantiomeric form, though specific data are unavailable in the provided evidence.

Pharmacological Potential (Inferred from Analogs)

  • Opioid Receptor Modulation : Compounds like SHR9352 (a biased mu-opioid receptor agonist) demonstrate the therapeutic relevance of fluorinated chroman-amines . The target compound’s electronegative profile may enhance GPCR binding.
  • Antimicrobial or Anticancer Activity : Trifluoromethyl-substituted heterocycles (e.g., pyrimidin-4-amines in ) often exhibit such activities, suggesting possible applications for the target compound.

Biological Activity

7-Fluoro-6-(trifluoromethyl)chroman-4-amine is a synthetic compound belonging to the chroman family, characterized by its unique structural features, including a fluorine atom and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

The molecular formula of this compound is C10H9F4NC_{10}H_{9}F_{4}N, with a molecular weight of approximately 235.18 g/mol. The presence of fluorine and trifluoromethyl groups enhances its electrophilicity and reactivity, making it an interesting candidate for further biological evaluation.

PropertyValue
Molecular FormulaC10H9F4N
Molecular Weight235.18 g/mol
IUPAC NameThis compound

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent. Specific studies have shown that this compound can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other clinically relevant pathogens .

Anticancer Activity

The anticancer properties of this compound have been investigated through various assays, including the MTT assay, which assesses cell viability in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). Preliminary findings suggest that this compound induces cytotoxic effects in these cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutic agents like doxorubicin .

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on MCF-7 cells:

CompoundIC50 (µg/mL)
Doxorubicin37.6
This compound29.2

This data indicates that the compound has a lower IC50 value than doxorubicin, suggesting it may be more effective in inhibiting cancer cell proliferation .

The mechanism by which this compound exerts its biological effects involves interaction with specific biological targets, including enzymes and receptors involved in cell survival and inflammation pathways. The unique structural features of this compound enhance its ability to modulate these pathways effectively .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.